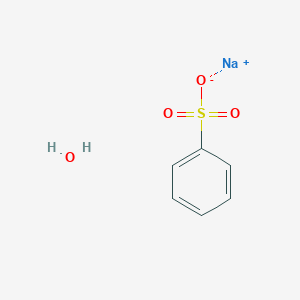
O-(2,2,2-trifluoroethyl)hydroxylamine
Vue d'ensemble
Description
O-(2,2,2-trifluoroethyl)hydroxylamine: is a chemical compound with the molecular formula C2H4F3NO . It is characterized by the presence of a trifluoroethyl group attached to a hydroxylamine moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine typically involves the reaction of hydroxylamine with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
NH2OH+CF3CH2OH→CF3CH2ONH2
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(2,2,2-trifluoroethyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oximes: Formed through oxidation.
Amines: Formed through reduction.
Substituted Hydroxylamines: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: O-(2,2,2-trifluoroethyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds. It is also employed in the preparation of trifluoromethylated compounds, which are valuable in medicinal chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its unique chemical properties allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties to the final products, making them suitable for various high-performance applications.
Mécanisme D'action
The mechanism of action of O-(2,2,2-trifluoroethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The hydroxylamine moiety can also participate in redox reactions, further influencing the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
- O-ethylhydroxylamine
- O-phenylhydroxylamine
- O-benzylhydroxylamine
Comparison: O-(2,2,2-trifluoroethyl)hydroxylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to other hydroxylamines, it exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The trifluoromethyl group also enhances its ability to interact with biological targets, providing unique advantages in biochemical research.
Propriétés
IUPAC Name |
O-(2,2,2-trifluoroethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO/c3-2(4,5)1-7-6/h1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHLKGAMXQASQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444605 | |
| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-68-0 | |
| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)










